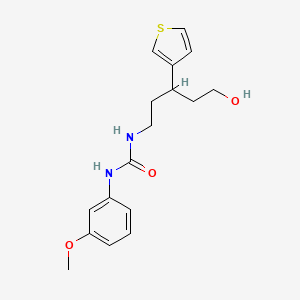
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Derivative: Starting with a thiophene precursor, functionalization at the 3-position is achieved through halogenation followed by substitution reactions.
Hydroxy Group Introduction: The hydroxy group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Urea Formation: The final step involves the reaction of the hydroxy-thiophene intermediate with 3-methoxyphenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: PCC, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-phenylurea
- 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)urea
Comparison:
- Structural Differences: Variations in the phenyl group substitution (e.g., methoxy vs. unsubstituted).
- Unique Properties: The presence of the methoxy group in 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea may enhance its solubility and bioavailability compared to its analogs.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research and development in various scientific disciplines.
Eigenschaften
IUPAC Name |
1-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-16-4-2-3-15(11-16)19-17(21)18-8-5-13(6-9-20)14-7-10-23-12-14/h2-4,7,10-13,20H,5-6,8-9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYNOJGVCICCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














